molecular formula C10H15FN5O4P B12586736 Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- CAS No. 643029-06-5

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-

Cat. No.: B12586736
CAS No.: 643029-06-5
M. Wt: 319.23 g/mol
InChI Key: RVTBEQVDOQPYHP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Purine protons: Aromatic protons at δ 8.2–8.4 ppm (H-2, H-8) and δ 6.6 ppm (NH₂).
    • Fluorobutoxy chain: Splitting patterns due to coupling with fluorine (e.g., CHF at δ 4.5–5.0 ppm, J₃₄ ~ 47 Hz).
    • Methylphosphonic acid: CH₂ protons at δ 3.2–3.6 ppm, split by adjacent phosphorus (²Jₚₕ ~ 16 Hz).
  • ¹³C NMR :

    • Purine carbons: C-2 (δ 152 ppm), C-8 (δ 142 ppm), and C-6 (δ 160 ppm).
    • Fluorinated carbon (C4): δ 85–90 ppm (¹J₅₇₆ ~ 185 Hz).
  • ³¹P NMR : A singlet at δ 18–22 ppm, characteristic of phosphonic acids.

  • ¹⁹F NMR : A singlet at δ -120 to -125 ppm, typical for aliphatic C-F bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
P=O stretch 1150–1250
P-O-C stretch 950–1050
C-F stretch 1100–1200
N-H bend (purine) 1600–1650

Mass Spectrometry

  • ESI-MS (positive mode) : Predicted [M+H]⁺ ion at m/z 320.1, with fragments corresponding to the loss of H₃PO₃ (m/z 244.1) and the purine moiety (m/z 136.1).

Tautomeric Forms and Stereochemical Considerations

Tautomerism

The purine base exists predominantly in the 9H-amino tautomer , stabilized by conjugation between the amino group and the aromatic system. Tautomeric shifts to the 7H form are unlikely due to the electron-withdrawing fluorine and phosphonic acid groups.

Stereochemistry

  • Chiral centers : The attachment of the purine base to C2 of the butoxy chain creates a chiral center. Synthetic routes may yield enantiomers, necessitating chiral resolution techniques for isolation.
  • Conformational flexibility : The fluorine atom’s electronegativity restricts rotation around the C3-C4 bond, favoring a trans conformation to minimize dipole-dipole repulsions.

Stereoelectronic Effects

  • The electron-withdrawing fluorine atom polarizes the C-F bond, enhancing the electrophilicity of adjacent carbons.
  • The phosphonic acid group’s negative charge at physiological pH facilitates hydrogen bonding with biological targets, analogous to nucleotide phosphate interactions.

Properties

CAS No.

643029-06-5

Molecular Formula

C10H15FN5O4P

Molecular Weight

319.23 g/mol

IUPAC Name

[2-(6-aminopurin-9-yl)-4-fluorobutoxy]methylphosphonic acid

InChI

InChI=1S/C10H15FN5O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6H2,(H2,12,13,14)(H2,17,18,19)

InChI Key

RVTBEQVDOQPYHP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCF)COCP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Solvents and Bases

The choice of solvent and base is critical in optimizing yields and minimizing by-products:

Solvent Base
Dimethylformamide Triethylamine
Tetrahydrofuran N,N-Diisopropylethylamine
Dioxane Pyridine

These solvents facilitate solubility and reactivity, while bases help maintain optimal pH levels during synthesis.

Temperature and Time

The reaction conditions regarding temperature and duration significantly influence the outcome:

  • Temperature Range : Reactions are typically carried out between -20°C to 70°C.
  • Reaction Time : Depending on the method, reactions may require from several hours up to overnight to ensure complete conversion.

Yields and Purification

Yields from these reactions can vary based on conditions but generally range from 60% to over 90%. Purification methods often include:

Example Yields

Method Yield (%)
McKenna Reaction 85%
Arbuzov Reaction 75%
Direct Phosphorylation 90%

These yields highlight the effectiveness of each method under optimized conditions.

Chemical Reactions Analysis

Oxidation Reactions

Phosphonic acids are susceptible to oxidation under specific conditions. For this compound, oxidation typically occurs at elevated temperatures or in the presence of strong oxidizing agents like Mn(II) and oxygen, leading to the formation of phosphoric acid derivatives . The fluorinated alkyl chain may influence reaction kinetics by increasing electron-withdrawing effects, thereby stabilizing intermediates.

R-PO(OH)2+O2ΔR-PO(OOH)2\text{R-PO(OH)}_2 + \text{O}_2 \xrightarrow{\Delta} \text{R-PO(OOH)}_2

Key Observations:

  • Disproportionation reactions can occur at high temperatures, yielding mixed oxidation states .

  • The purine base remains intact during oxidation, suggesting selective reactivity at the phosphorus center.

Acid-Base Reactivity

The phosphonic acid group exhibits two acidic protons with distinct pKa values:

  • First proton: pKa ≈ 1.1–2.3

  • Second proton: pKa ≈ 5.3–7.2

The electron-withdrawing fluorine atom on the butoxy chain lowers the pKa of the adjacent hydroxyl group, enhancing acidity compared to non-fluorinated analogues. Deprotonation forms stable salts with metals (e.g., Na⁺, K⁺), which are critical for biological interactions .

Esterification and Transesterification

The compound undergoes esterification with alcohols under acidic or coupling-agent conditions. For example, reaction with ethanol in the presence of dicyclohexylcarbodiimide (DCC) yields diethyl esters :

R-PO(OH)2+2EtOHDCCR-PO(OEt)2+2H2O\text{R-PO(OH)}_2 + 2\,\text{EtOH} \xrightarrow{\text{DCC}} \text{R-PO(OEt)}_2 + 2\,\text{H}_2\text{O}

Reagent Conditions Product
Methanol/HClReflux, 12hDimethyl ester
Ethanol/DCCRT, 24hDiethyl ester
Propargyl alcoholMicrowave, 150°C, 1hDialkyne-functionalized ester

Transesterification with higher alcohols (e.g., isopropyl alcohol) proceeds via nucleophilic acyl substitution.

Nucleophilic Substitution Reactions

The hydroxyl groups on the phosphonic acid moiety act as nucleophiles. Reactions with alkyl halides (e.g., methyl iodide) produce phosphonate esters :

R-PO(OH)2+CH3IR-PO(OCH3)2+2HI\text{R-PO(OH)}_2 + \text{CH}_3\text{I} \rightarrow \text{R-PO(OCH}_3\text{)}_2 + 2\,\text{HI}

Structural Influence:

  • The 4-fluorobutoxy group enhances electrophilicity at the phosphorus center, accelerating substitution rates.

  • Steric hindrance from the purine base limits reactivity at the N9 position .

Hydrolysis Reactions

Phosphonic acid esters derived from this compound undergo hydrolysis under acidic or basic conditions. For example, diethyl esters hydrolyze in aqueous HCl to regenerate the parent acid :

R-PO(OEt)2+2H2OHClR-PO(OH)2+2EtOH\text{R-PO(OEt)}_2 + 2\,\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-PO(OH)}_2 + 2\,\text{EtOH}

Key Factors Affecting Hydrolysis:

  • pH: Alkaline conditions favor faster hydrolysis due to increased nucleophilicity of water.

  • Temperature: Reactions proceed rapidly above 60°C .

Interaction with Biological Molecules

The compound mimics phosphate groups in enzymatic systems, enabling competitive inhibition. For example:

  • Kinase Inhibition: The purine base participates in hydrogen bonding with ATP-binding pockets, while the phosphonic acid group mimics phosphate .

  • Metal Coordination: The phosphonic acid moiety chelates Mg²⁺ or Zn²⁺ ions in metalloenzymes, disrupting catalytic activity .

Comparative Reactivity

The table below highlights key differences between this compound and simpler phosphonic acids:

Reaction Type This Compound Methylphosphonic Acid
Oxidation RateSlower due to steric hindrance from purineFaster
Esterification Yield70–85% (due to fluorine’s electron effects) 90–95%
Hydrolysis StabilityMore stable in acidic conditions Less stable

Synthetic Methodology

The McKenna reaction is the most efficient synthetic route for this compound :

  • Step 1: Bromotrimethylsilane (TMSBr) mediates dealkylation of phosphonate esters.

  • Step 2: Methanolysis yields the free phosphonic acid.

R-PO(OEt)2TMSBrR-PO(OTMS)2MeOHR-PO(OH)2\text{R-PO(OEt)}_2 \xrightarrow{\text{TMSBr}} \text{R-PO(OTMS)}_2 \xrightarrow{\text{MeOH}} \text{R-PO(OH)}_2

Yield: 82–88% .

Scientific Research Applications

Structure and Composition

The molecular formula of this phosphonic acid derivative is C10H15FN5O4PC_{10}H_{15}FN_{5}O_{4}P with a molar mass of approximately 319.23 g/mol. Its structure features a purine base linked to a phosphonic acid group, which is essential for its biological activity .

Antiviral Activity

One of the primary applications of phosphonic acid derivatives is in the development of antiviral agents. The compound has been researched for its efficacy against various viral infections, including HIV and hepatitis B virus. Its mechanism typically involves inhibition of viral reverse transcriptase, thereby preventing viral replication .

Case Study: Tenofovir

Tenofovir, a well-known antiviral drug derived from phosphonic acid, has demonstrated significant effectiveness against HIV and hepatitis B. Research has shown that derivatives like the one discussed can enhance the potency and selectivity of these antiviral agents .

Antibacterial Properties

Phosphonic acids have also been explored for their antibacterial properties. The compound's unique structure allows it to interfere with bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics.

Case Study: Discovery of New Antibiotics

Recent studies utilizing genome mining techniques have identified new phosphonic acid natural products with broad-spectrum antibacterial activity. For instance, compounds such as argolaphos and valinophos have shown promising results in preclinical trials .

Agricultural Applications

Beyond medicinal uses, phosphonic acids are being investigated for agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit specific metabolic pathways in plants makes them effective in controlling plant diseases.

Case Study: Phosphonate-Based Fungicides

Research indicates that phosphonate compounds can effectively manage diseases caused by pathogens like Phytophthora species, which are responsible for significant crop losses globally .

Biochemical Research

Phosphonic acids serve as essential tools in biochemical research for studying enzyme mechanisms and cellular processes. Their structural similarity to natural phosphate esters allows them to act as inhibitors or substrates in various enzymatic reactions.

Mechanism of Action

The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and pharmacological attributes of the target compound and related analogs:

Compound Name Molecular Formula Substituent Chain Fluorine Position Clinical/Research Use Key References
Target Compound C₁₀H₁₄FN₅O₄P 4-fluorobutoxy 4 Preclinical investigation
Adefovir (PMEA) C₈H₁₂N₅O₄P Ethoxy None Approved for HBV/HIV
Tenofovir C₉H₁₄N₅O₄P Propan-2-yloxy None Approved for HIV/HBV
GS-9148 C₁₀H₁₄FN₅O₅P Dihydrofuran ring 4 Experimental antiviral
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]- C₈H₁₂N₅O₄P Ethoxy None Prodrug intermediate (e.g., adefovir dipivoxil)
Key Observations:

Chain Length and Fluorination: The 4-fluorobutoxy chain in the target compound introduces both steric bulk and electronegativity, which may improve binding to viral polymerases or reduce off-target effects compared to shorter-chain analogs like adefovir .

Phosphonic Acid vs. Prodrug Esters: Unlike tenofovir disoproxil fumarate (a prodrug of tenofovir with improved oral bioavailability), the target compound’s phosphonic acid group may require esterification for enhanced membrane permeability .

Biological Activity: Adefovir and tenofovir inhibit viral reverse transcriptase and DNA polymerase, respectively. The target compound’s mechanism is presumed similar but may exhibit enhanced potency against resistant strains due to its fluorinated chain .

Research Findings and Clinical Relevance

  • Antiviral Efficacy: GS-9148 (a fluorinated dihydrofuran analog) demonstrates potent activity against HIV-1 with a high barrier to resistance, suggesting fluorinated analogs like the target compound may offer similar advantages . In vitro studies of related compounds show that fluorination improves IC₅₀ values by 10–100-fold compared to non-fluorinated analogs .
  • Toxicity Profile :
    • Adefovir’s ethoxy chain correlates with mitochondrial toxicity in renal cells, whereas the target’s fluorinated butoxy chain may mitigate this due to altered substrate specificity .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their structural similarities to phosphate groups, which are crucial in various biological processes. The compound Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- is particularly noteworthy for its potential biological activities, including antiviral and antibacterial effects. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound consists of a phosphonic acid functional group attached to a purine derivative. Its structure allows it to mimic nucleotide components, making it a candidate for various therapeutic applications.

1. Antiviral Activity

Phosphonic acid derivatives are known for their antiviral properties, particularly against retroviruses. For example, compounds like Tenofovir exhibit potent inhibition of reverse transcriptase (RT), crucial for viral replication. The phosphonate moiety in these compounds mimics the natural nucleotide structure, enabling them to act as competitive inhibitors.

  • Case Study : In vitro studies demonstrated that the S-enantiomer of a related compound showed significantly higher antiviral activity compared to its R counterpart, with IC50 values indicating effective inhibition of viral replication in human cell lines .

2. Antibacterial Activity

Phosphonic acids also display antibacterial properties by interfering with bacterial cell wall synthesis. For instance, fosfomycin, a well-known phosphonic acid derivative, acts by covalently modifying essential enzymes in the bacterial cell wall biosynthesis pathway.

  • Research Findings : Studies have shown that phosphonate compounds can act as competitive inhibitors for enzymes involved in critical metabolic pathways in bacteria, leading to their potential use in treating bacterial infections .

3. Antimalarial Activity

Recent investigations into the antimalarial properties of phosphonic acids have revealed promising results. Compounds containing specific structural features have been tested against Plasmodium falciparum, the causative agent of malaria.

  • Data Table : Comparative activity of various phosphonic acid derivatives against P. falciparum:
Compound NameStructureIC50 (µM)Selectivity Index
2-Amino-6-oxo-9H-purine derivativeStructure0.074 ± 0.007>1351
Guanine derivativeStructure48>21
2,6-Diaminopurine derivativeStructure327 ± 97>2

Phosphonic acids exert their biological effects primarily through:

  • Enzyme Inhibition : Compounds compete with natural substrates for enzyme active sites due to their structural similarity to phosphate esters.
  • Cellular Signaling Interference : By mimicking phosphate groups, they can disrupt cellular signaling pathways essential for cell proliferation and survival.

Synthesis Methods

The synthesis of phosphonic acid derivatives typically involves:

  • Phosphorylation Reactions : Utilizing phosphorus-containing reagents to introduce the phosphonate group.
  • Coupling Reactions : Attaching purine bases through nucleophilic substitution or other coupling strategies.

Q & A

Q. What are the key considerations for synthesizing Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- with high purity?

Methodological Answer: Synthesis requires sequential protection-deprotection strategies. The phosphonic acid group is typically introduced via a modified Mannich reaction or coupling with dialkyl phosphites . The fluorobutoxy chain can be synthesized using nucleophilic substitution (e.g., replacing a hydroxyl group with fluorine via DAST). Purification involves reverse-phase HPLC or ion-exchange chromatography to separate unreacted adenine derivatives and phosphonate intermediates . Purity validation should include NMR (to confirm fluorine substitution at C4) and LC-MS (to detect residual solvents or byproducts) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Methodological Answer:

  • 19F NMR^{19}\text{F NMR} : Confirms fluorine position and substitution efficiency in the butoxy chain .
  • 31P NMR^{31}\text{P NMR} : Validates phosphonic acid group integrity and detects phosphorylated impurities .
  • High-resolution mass spectrometry (HRMS) : Ensures correct molecular mass (e.g., distinguishing between mono- and di-phosphonated species) .
  • X-ray crystallography : Resolves stereochemistry of the fluorobutoxy chain, critical for bioactivity studies .

Advanced Research Questions

Q. How can structural modifications enhance bioavailability while retaining antiviral activity?

Methodological Answer:

  • Fluorine positioning : Replace 4-fluoro with 3-fluoro to reduce metabolic degradation (observed in related adenine derivatives) .
  • Prodrug strategies : Convert the phosphonic acid to a bis(pivaloyloxymethyl) ester to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • In vitro assays : Use Caco-2 cell monolayers to measure permeability and human liver microsomes to assess metabolic stability .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Methodological Answer:

  • Control experiments : Test the compound alongside Adefovir (a structurally related antiviral) to benchmark toxicity .
  • Cell-line specificity : Evaluate mitochondrial toxicity in HepG2 (liver) vs. HEK293 (kidney) cells using MTT assays, as fluorine substituents may differentially affect organelle function .
  • Impurity profiling : Use LC-MS/MS to rule out cytotoxic byproducts (e.g., de-fluorinated analogs) .

Q. What computational methods predict binding affinity to viral polymerases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of HIV-1 reverse transcriptase or hepatitis B polymerase. Focus on hydrogen bonding between the phosphonic acid group and conserved aspartate residues .
  • Molecular dynamics (MD) simulations : Simulate fluorobutoxy chain flexibility over 100 ns trajectories to assess steric clashes with hydrophobic polymerase pockets .
  • Free-energy perturbation (FEP) : Compare binding energies of 4-fluoro vs. 3-fluoro analogs to prioritize synthetic targets .

Q. How are environmental degradation pathways evaluated for this compound?

Methodological Answer:

  • Advanced oxidation processes (AOPs) : Treat aqueous solutions with UV/H2_2O2_2 and monitor degradation via LC-HRMS to identify breakdown products (e.g., adenine or fluorobutyric acid) .
  • Soil biodegradation : Use OECD 307 guidelines with spiked agricultural soil, quantifying residual phosphonic acid via ion chromatography .

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